molecular formula C10H11ClO2 B14835286 2-Chloro-4-cyclopropoxy-1-methoxybenzene

2-Chloro-4-cyclopropoxy-1-methoxybenzene

Cat. No.: B14835286
M. Wt: 198.64 g/mol
InChI Key: XWIXIUQUZBOZOR-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-1-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-nitroanisole as the starting material.

    Cyclopropanation: The nitro group is reduced to an amine, followed by cyclopropanation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of 2-amino-4-cyclopropoxy-1-methoxybenzene.

    Oxidation: Formation of 2-chloro-4-cyclopropoxybenzaldehyde.

    Reduction: Formation of 2-chloro-4-cyclopropoxy-1-methoxycyclohexane.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxybenzene: Lacks the cyclopropoxy group, leading to different reactivity and applications.

    4-Chloro-2-methoxybenzene: Positional isomer with different chemical properties.

    2-Chloro-4-cyclopropylmethoxybenzene: Similar structure but with a cyclopropylmethoxy group instead of cyclopropoxy.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-1-methoxybenzene

InChI

InChI=1S/C10H11ClO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

XWIXIUQUZBOZOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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